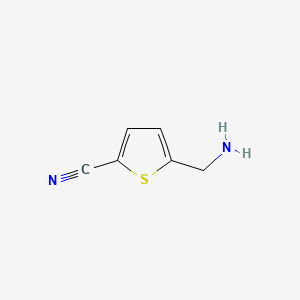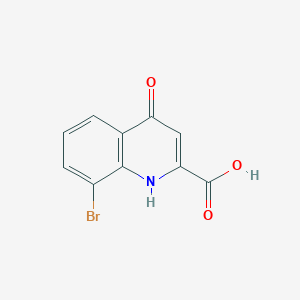
2,4-二溴-6-甲基吡啶-3-胺
概述
描述
2,4-Dibromo-6-methylpyridin-3-amine is a chemical compound with the molecular formula C₆H₆Br₂N₂. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
科学研究应用
2,4-Dibromo-6-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic properties.
安全和危害
作用机制
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
It’s known that pyridine derivatives can act as ligands, binding to their targets and modulating their activity . The presence of the bromine and amine groups may influence the compound’s binding affinity and selectivity .
Biochemical Pathways
Pyridine derivatives can participate in various biochemical processes, potentially affecting multiple pathways depending on their specific targets .
Result of Action
Pyridine derivatives have been associated with various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-methylpyridin-3-amine . These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .
生化分析
Biochemical Properties
2,4-Dibromo-6-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2,4-Dibromo-6-methylpyridin-3-amine and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, 2,4-Dibromo-6-methylpyridin-3-amine can bind to proteins such as albumin, affecting their function and stability. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
2,4-Dibromo-6-methylpyridin-3-amine has been observed to influence various cellular processes. In particular, this compound can affect cell signaling pathways by modulating the activity of kinases and phosphatases. For example, 2,4-Dibromo-6-methylpyridin-3-amine can inhibit the activity of protein kinase C, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and influencing their binding to DNA. The effects of 2,4-Dibromo-6-methylpyridin-3-amine on cellular metabolism include changes in the levels of key metabolites and alterations in metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dibromo-6-methylpyridin-3-amine involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, 2,4-Dibromo-6-methylpyridin-3-amine can inhibit the activity of cytochrome P450 by binding to its heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression. These interactions can result in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-6-methylpyridin-3-amine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. The degradation of 2,4-Dibromo-6-methylpyridin-3-amine can lead to the formation of byproducts that may have different biological activities. Long-term studies have shown that prolonged exposure to 2,4-Dibromo-6-methylpyridin-3-amine can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-6-methylpyridin-3-amine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 2,4-Dibromo-6-methylpyridin-3-amine can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2,4-Dibromo-6-methylpyridin-3-amine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This compound can be metabolized to form various byproducts, which can further participate in biochemical reactions. The metabolism of 2,4-Dibromo-6-methylpyridin-3-amine can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism. Additionally, this compound can interact with cofactors such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
Within cells and tissues, 2,4-Dibromo-6-methylpyridin-3-amine is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, 2,4-Dibromo-6-methylpyridin-3-amine can interact with membrane transporters, influencing its uptake and distribution within cells. The localization and accumulation of this compound can affect its biological activity and overall impact on cellular function .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-6-methylpyridin-3-amine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of 2,4-Dibromo-6-methylpyridin-3-amine within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes. For example, the presence of 2,4-Dibromo-6-methylpyridin-3-amine in the nucleus can affect gene expression by interacting with transcription factors and DNA .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylpyridin-3-amine typically involves the bromination of 6-methylpyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of 2,4-Dibromo-6-methylpyridin-3-amine may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions
2,4-Dibromo-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like water or alcohol.
Suzuki-Miyaura Coupling: Reagents include arylboronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .
相似化合物的比较
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 2,4-Dibromo-6-methylpyridin-3-ylamine
- 3-Amino-2,4-dibromo-6-picoline
Uniqueness
2,4-Dibromo-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. Its dual bromine substitution allows for versatile functionalization, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2,4-dibromo-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEYPRZZXMHRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435407 | |
| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-26-6 | |
| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)





![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)






